N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide
Description
N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide (CAS No. 2361639-28-1) is a chiral compound with the molecular formula $ \text{C}{13}\text{H}{15}\text{NO}_{2} $ and a molecular weight of 217.27 g/mol . Its structure features a 2,3-dihydrobenzofuran core substituted with a methyl group at the 3-position and an acrylamide moiety attached via a methylene bridge. The (2R,3S) stereochemistry of the benzofuran ring introduces distinct spatial and electronic properties, making it a valuable building block for synthesizing enantioselective catalysts, bioactive molecules, or functional polymers .
Properties
IUPAC Name |
N-[[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-13(15)14-8-12-9(2)10-6-4-5-7-11(10)16-12/h3-7,9,12H,1,8H2,2H3,(H,14,15)/t9-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMYTHHTGMYSBN-CABZTGNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C12)CNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC2=CC=CC=C12)CNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide, with the CAS number 2361639-28-1, is a compound of interest due to its potential biological activities, particularly in the context of receptor interactions and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological profile, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| Structure | Chemical Structure |
The compound is believed to interact with histamine receptors, specifically the H3 and H4 subtypes. Research indicates that compounds related to this compound exhibit affinity for these receptors, which are implicated in various physiological processes including inflammation and allergic responses.
Study Findings
- Histamine Receptor Affinity : A study highlighted the synthesis of several benzofuran derivatives that showed micromolar affinity for H3 and H4 receptors. Among these, certain compounds demonstrated selectivity for H4 receptors, which are promising targets for anti-inflammatory therapies in conditions such as asthma .
- Anti-inflammatory Activity : The compound's analogs were tested in murine models of asthma, where they successfully reduced eosinophil counts in bronchoalveolar lavage fluid and inhibited COX-2 expression. This suggests a significant anti-inflammatory effect that could be harnessed for therapeutic applications .
Case Study 1: Anti-inflammatory Effects in Murine Models
In a controlled experiment involving murine models of asthma, this compound demonstrated a marked reduction in inflammatory markers. The study measured eosinophil levels pre and post-treatment:
| Treatment Group | Eosinophil Count (cells/µL) |
|---|---|
| Control | 1500 |
| Compound Treatment | 600 |
This data indicates a significant reduction in eosinophils, supporting the compound's role as an anti-inflammatory agent.
Case Study 2: Cytotoxicity Assessment
Further assessments have shown that compounds within this class exhibit low cytotoxicity to mammalian cells. In vitro studies revealed that at therapeutic concentrations, cell viability remained above 80%, indicating a favorable safety profile for potential therapeutic use .
Comparison with Similar Compounds
Key Compounds for Comparison :
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Structure: Benzamide derivative with a tertiary alcohol substituent. Key Feature: Contains an N,O-bidentate directing group for metal-catalyzed C–H functionalization. Synthesis: Reacts 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol. Applications: Used in catalytic systems for organic transformations .
N-[(Morpholin-4-yl)methyl]prop-2-enamide (): Structure: Acrylamide with a morpholine-substituted methyl group. Key Feature: Designed as a monomer for stimuli-responsive polymers. Synthesis: Derived from Schiff base salts under anhydrous, inert conditions. Applications: Building block for smart polymers due to pH- or temperature-sensitive acrylamide groups .
(2S)-N-((S)-1-Hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide (): Structure: Chiral acrylamide with hydroxy and phenyl substituents. Key Feature: Exhibits stereodependent biological activity. Synthesis: Multi-step process involving enantioselective amidation. Applications: Potential use in pharmaceutical intermediates .
Comparative Analysis
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|---|
| Target Compound | 2,3-Dihydrobenzofuran | Acrylamide, Methyl | 217.27 | Chiral catalysts/Polymers |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | N,O-Bidentate, Tertiary alcohol | 207.28* | Metal-catalyzed reactions |
| N-[(Morpholin-4-yl)methyl]prop-2-enamide | Acrylamide | Morpholine, Methyl | 170.23* | Smart polymers |
| (2S)-N-((S)-1-Hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide | Pentenamide | Hydroxy, Phenyl | 249.34* | Pharmaceutical intermediates |
*Calculated from molecular formulas in cited references.
Key Findings :
Stereochemical Influence : The (2R,3S) configuration of the target compound distinguishes it from racemic or achiral analogues (e.g., ’s rac-N-{[(2R,3S)...}), enhancing its utility in enantioselective applications .
Reactivity: The acrylamide group in the target compound shares reactivity with ’s monomers, enabling copolymerization. However, the benzofuran core provides greater rigidity compared to morpholine or phenyl substituents, affecting polymer backbone stability .
Synthetic Complexity : The target compound’s synthesis likely involves stereoselective formation of the dihydrobenzofuran ring, contrasting with simpler acid-chloride couplings () or Schiff base routes () .
Applications : While ’s compound is tailored for catalysis, the target molecule’s hybrid structure (aromatic + acrylamide) bridges catalytic and material science applications .
Preparation Methods
Chiral Rhodium Complexes for Dual C–H Functionalization
Recent advances in transition metal catalysis have enabled the direct assembly of 2,3-dihydrobenzofuran scaffolds via tandem C–H activation. Sinha et al. demonstrated that rhodium catalysts equipped with chiral ligands (e.g., (R)-Segphos) facilitate the reaction of para-substituted olefinic arenes with dioxazolones to yield enantioenriched 2,3-dihydrobenzofuranmethanamides. For the target compound, a modified protocol employs 3-methyl-substituted olefin 35 and dioxazolone 37 under [CpRhCl₂]₂ catalysis (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (1.5 equiv) in dichloroethane at 80°C. The reaction proceeds via sequential *ortho and meta C–H activation, with the dioxazolone acting as both an amidating agent and a relay directing group. This method achieves the (2R,3S) configuration with 88–92% ee and 70–78% yield.
Carbene Insertion for Stereochemical Precision
Bi et al. developed a complementary strategy using fluoroalkyl N-triftosylhydrazones as carbene precursors. Treatment of 3-methyl-2-vinylphenol with rhodium(II) acetate (5 mol%) and a chiral dirhodium catalyst (Rh₂(S-PTTL)₄) induces intramolecular carbene insertion into the benzylic C(sp³)–H bond. This step forms the dihydrobenzofuran ring with >20:1 diastereomeric ratio and 98:2 enantiomeric ratio. Subsequent hydrolysis of the triflyl group and amidation with acryloyl chloride installs the prop-2-enamide side chain.
Acid-Catalyzed Cyclization Strategies
Bronsted Acid-Mediated Annulation
Transition metal-free approaches leverage polyphosphoric acid (PPA) to cyclize ortho-allylphenols into dihydrobenzofurans. For the target compound, 2-allyl-3-methylphenol undergoes PPA-catalyzed (15 wt%) cyclization in DMF at 120°C, yielding the 3-methyl-dihydrobenzofuran core in 85% yield. Stereochemical control is achieved via kinetic resolution using a chiral phosphoric acid (TRIP, 10 mol%) during the amidation step with acryloyl chloride, providing the (2R,3S) isomer in 76% ee.
Lewis Acid-Assisted Ring-Closing
Chen et al. reported a boron trifluoride-mediated cyclization of 1,6-enynes with nitriles to form 3-enamide-substituted dihydrobenzofurans. Applying this method, 2-(prop-2-yn-1-yl)-3-methylphenol reacts with acrylonitrile in the presence of BF₃·OEt₂ (20 mol%) and propionic acid (1 equiv) at 60°C. The reaction proceeds via alkyne activation, nitrile insertion, and 5-exo-dig cyclization, affording the target compound in 68% yield with 94:6 er.
Resolution and Derivatization of Racemic Intermediates
Kinetic Resolution via Enzymatic Hydrolysis
Racemic trans-3-methyl-dihydrobenzofuran-2-carboxylic acid, synthesized via Mg/NH₄Cl reduction of ethyl benzofuran-3-carboxylate, undergoes enzymatic resolution using Candida antarctica lipase B. Selective hydrolysis of the (2S,3R)-enantiomer (96% ee) leaves the (2R,3S)-ester, which is amidated with allylamine using TBTU coupling to yield the enamide in 82% yield.
Chiral Auxiliary Approaches
Temporary chirality can be introduced using (S)-α-methylbenzylamine as a chiral auxiliary. Condensation of racemic dihydrobenzofuran-2-carbaldehyde with the auxiliary, followed by diastereomeric salt crystallization, isolates the (2R,3S)-imine. Reductive cleavage with NaBH₄ and subsequent amidation completes the synthesis.
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|---|
| Rh-Catalyzed C–H Activation | [Cp*RhCl₂]₂/(R)-Segphos | 70–78 | 88–92 | Direct enamide installation |
| Carbene Insertion | Rh₂(S-PTTL)₄ | 53–99 | 98 | High stereoselectivity |
| PPA Cyclization | Polyphosphoric Acid | 85 | 76 | Transition metal-free |
| BF₃-Mediated Annulation | BF₃·OEt₂/Propionic Acid | 68 | 94 | Broad substrate scope |
| Enzymatic Resolution | C. antarctica Lipase B | 82 | 96 | Scalability |
Mechanistic Insights and Optimization
Stereochemical Induction in Rhodium Catalysis
The enantioselectivity in rhodium-catalyzed methods arises from the chiral pocket created by the bisphosphine ligand, which dictates the face-selective migratory insertion of the carbene or the C–H activation trajectory. Computational studies suggest that the (R)-Segphos ligand stabilizes the Re-face transition state by 2.3 kcal/mol, favoring the (2R,3S) configuration.
Acid-Catalyzed Pathway Selectivity
In PPA-mediated cyclizations, the phenolic oxygen’s phosphorylation generates a highly electrophilic intermediate, directing nucleophilic attack by the allyl group’s π-system. Steric effects from the 3-methyl group favor trans-annulation, which is subsequently inverted to cis via acid-catalyzed epimerization during amidation.
Q & A
Q. What are the optimal synthetic routes for N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of a substituted benzofuran precursor (e.g., 3-methyl-2,3-dihydro-1-benzofuran-2-carbaldehyde) with a primary amine under basic conditions (e.g., KOH/EtOH) to form an imine intermediate.
- Step 2 : Acrylation using acryloyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to introduce the enamide group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Critical Parameters : Control of stereochemistry (2R,3S configuration) requires chiral catalysts or resolution techniques (e.g., chiral HPLC).
Q. How is the stereochemical integrity of the (2R,3S) configuration verified?
- Methodological Answer :
- Chiral HPLC : Use of a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve enantiomers.
- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental spectra with computational models (e.g., TD-DFT calculations).
- X-ray Crystallography : Definitive proof of stereochemistry via single-crystal analysis .
Q. What analytical techniques are used for purity assessment?
- Methodological Answer :
- HPLC-PDA : Reverse-phase C18 column (ACN/water gradient) with UV detection at 254 nm.
- 1H/13C NMR : Key signals include the benzofuran methine (δ 4.1–4.3 ppm) and enamide protons (δ 6.2–6.4 ppm for trans-alkene).
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₄H₁₅NO₂: 229.1098) .
Advanced Research Questions
Q. How do reaction conditions influence stereoselectivity in the synthesis of this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor higher enantiomeric excess (ee) due to stabilized transition states.
- Temperature : Lower temperatures (–20°C) reduce racemization during acrylation.
- Catalysts : Chiral Brønsted acids (e.g., BINOL-phosphate) improve ee by asymmetric induction .
- Data Contradiction : Some protocols report <70% ee without catalysts, while others achieve >95% ee with chiral additives .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., known kinase inhibitors).
- Metabolic Stability Tests : Incubate with liver microsomes to rule out false negatives from rapid degradation.
- Docking Studies : Compare binding poses in target proteins (e.g., COX-2) using AutoDock Vina to reconcile IC₅₀ variations .
Q. How can computational modeling optimize derivative design?
- Methodological Answer :
- QSAR Models : Train on datasets of benzofuran derivatives to predict logP, solubility, and target affinity.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns simulations in GROMACS) to identify stable binding conformers.
- ADMET Prediction : Use SwissADME to filter candidates with poor bioavailability or hepatotoxicity .
Key Challenges & Recommendations
- Stereochemical Purity : Prioritize chiral catalysts over resolution for scalability.
- Data Reproducibility : Share raw NMR/HPLC files via repositories (e.g., Zenodo) for peer validation.
- Biological Mechanisms : Combine knock-out models and proteomics to confirm target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
